2-Ethynyl-5-fluoro-4-methoxypyrimidine
Overview
Description
2-Ethynyl-5-fluoro-4-methoxypyrimidine is a chemical compound with the molecular formula C7H5FN2O and a molecular weight of 152.13 g/mol . This compound is characterized by the presence of an ethynyl group, a fluorine atom, and a methoxy group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-fluoro-4-methoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-4-methoxypyrimidine.
Ethynylation: The ethynyl group is introduced through a reaction with an ethynylating agent, such as ethynyl magnesium bromide, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-fluoro-4-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-Ethynyl-5-fluoro-4-methoxypyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-fluoro-4-methoxypyrimidine involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-5-fluoropyrimidine: Lacks the methoxy group, which may affect its solubility and reactivity.
2-Ethynyl-4-methoxypyrimidine: Lacks the fluorine atom, which can influence its binding affinity and stability.
5-Fluoro-4-methoxypyrimidine: Lacks the ethynyl group, which can affect its ability to participate in coupling reactions.
Uniqueness
2-Ethynyl-5-fluoro-4-methoxypyrimidine is unique due to the combination of the ethynyl, fluorine, and methoxy groups on the pyrimidine ring. This combination imparts distinct chemical properties, such as enhanced reactivity, binding affinity, and solubility, making it valuable in various scientific research applications.
Properties
IUPAC Name |
2-ethynyl-5-fluoro-4-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c1-3-6-9-4-5(8)7(10-6)11-2/h1,4H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJUWZPFWPUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1F)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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